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Compound of Interest

Compound Name: 6-Bromopyridine-2-carbaldehyde

Cat. No.: B014951 Get Quote

In the landscape of synthetic chemistry, particularly in the realms of medicinal chemistry and

materials science, pyridine-based scaffolds are of paramount importance. Among them, 6-
Bromopyridine-2-carbaldehyde (6-Br-2-PyCHO) serves as a critical building block, offering

versatile reactivity for the construction of complex molecular architectures.[1][2] A thorough

understanding of its structural and electronic properties, as revealed through spectroscopy, is

fundamental for its effective utilization.

This guide provides a comparative spectroscopic analysis of 6-Bromopyridine-2-
carbaldehyde and its key analogues: the parent Pyridine-2-carbaldehyde, the chloro-

substituted 6-Chloropyridine-2-carbaldehyde, and the electron-donating 6-Methoxypyridine-2-

carbaldehyde. By examining their ¹H NMR, ¹³C NMR, IR, and Mass Spectra, we aim to

elucidate the influence of the C6-substituent on the spectroscopic fingerprints of these valuable

synthetic intermediates.

The Analyzed Compounds: A Structural Overview
The compounds under investigation share the pyridine-2-carbaldehyde core, with variation at

the 6-position. This strategic modification allows for a systematic evaluation of how electron-

withdrawing (Br, Cl) and electron-donating (OCH₃) groups, in comparison to hydrogen,

modulate the electronic environment of the molecule.

Caption: Structural relationships of the analyzed pyridine-2-carbaldehyde analogues.
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¹H NMR Spectroscopy: Probing the Proton
Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

structure of organic molecules by providing information about the chemical environment of

atomic nuclei.[3][4] In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to the

electron density around it.

Comparative ¹H NMR Data (400 MHz, CDCl₃)

Compound
Aldehyde-H (δ,
ppm)

Pyridine-H (δ, ppm) Other

Pyridine-2-

carbaldehyde
~10.09

~8.80, 7.96, 7.88,

7.54
-

6-Bromopyridine-2-

carbaldehyde
~9.95 ~7.90-7.70 (m, 3H) -

6-Chloropyridine-2-

carbaldehyde
~9.96 ~7.95-7.75 (m, 3H) -

6-Methoxypyridine-2-

carbaldehyde
~9.85 ~7.70-7.00 (m, 3H) ~3.95 (s, 3H, OCH₃)

Note: Data are approximate and sourced from publicly available spectral databases.[5][6]

Analysis: The aldehyde proton is the most deshielded, appearing at the lowest field (~9.8-10.1

ppm) due to the electron-withdrawing nature of the carbonyl group. Comparing the analogues,

the electron-donating methoxy group in 6-Methoxypyridine-2-carbaldehyde causes a slight

upfield shift of the aldehyde proton signal, reflecting an increase in electron density.

Conversely, the electronegative halogen substituents (Br and Cl) have a less pronounced effect

on the aldehyde proton but significantly influence the pyridine ring protons. The complex

multiplet patterns of the pyridine protons arise from spin-spin coupling.[7]
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¹³C NMR Spectroscopy: A Look at the Carbon
Skeleton
¹³C NMR spectroscopy provides valuable information about the carbon framework of a

molecule.[8] The chemical shifts of carbon atoms are influenced by their hybridization and the

electronegativity of attached atoms.

Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Compound C=O (δ, ppm) Pyridine-C (δ, ppm) Other

Pyridine-2-

carbaldehyde
~193.5

~152.5, 150.0, 137.0,

127.5, 121.5
-

6-Bromopyridine-2-

carbaldehyde
~192.0

~153.0, 142.0, 140.0,

129.0, 122.0
-

6-Chloropyridine-2-

carbaldehyde
~192.2

~153.5, 151.0, 140.5,

128.0, 121.0
-

6-Methoxypyridine-2-

carbaldehyde
~192.8

~164.0, 151.0, 139.5,

118.0, 110.0
~54.0 (OCH₃)

Note: Data are approximate and compiled from spectral databases and literature.[6][9]

Analysis: The carbonyl carbon (C=O) resonates at a characteristic downfield position. The

presence of a substituent at the 6-position generally leads to a slight upfield shift of the

carbonyl carbon signal compared to the parent compound. The most significant variations are

observed in the chemical shifts of the pyridine ring carbons, directly reflecting the electronic

influence of the substituent. The carbon attached to the electron-donating methoxy group (C6)

is significantly shielded, appearing at a more upfield position, while the carbons attached to the

halogens are deshielded.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
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Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule based

on the absorption of infrared radiation, which excites molecular vibrations.[10]

Key IR Absorption Bands (cm⁻¹)

Compound C=O Stretch
C-H (aldehyde)
Stretch

Pyridine Ring
Vibrations

C-X Stretch

Pyridine-2-

carbaldehyde
~1710 ~2850, 2750 ~1600-1450 -

6-Bromopyridine-

2-carbaldehyde
~1715 ~2860, 2760 ~1580-1430 ~600-500 (C-Br)

6-Chloropyridine-

2-carbaldehyde
~1718 ~2865, 2765 ~1585-1435 ~800-600 (C-Cl)

6-

Methoxypyridine-

2-carbaldehyde

~1705 ~2840, 2740 ~1590-1440
~1250, 1030 (C-

O)

Note: Data are approximate and based on typical values for these functional groups.[1][11]

Analysis: The most prominent feature in the IR spectra of these compounds is the strong

absorption band corresponding to the carbonyl (C=O) stretch, typically found around 1700-

1720 cm⁻¹. The position of this band is subtly influenced by the electronic nature of the C6-

substituent. Electron-withdrawing groups (Br, Cl) tend to shift the C=O stretch to a slightly

higher frequency, while the electron-donating methoxy group shifts it to a lower frequency. The

characteristic C-H stretching vibrations of the aldehyde group are also observable.

Mass Spectrometry: Determining Molecular Weight
and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

[12][13][14] It is a powerful tool for determining the molecular weight of a compound and can

provide structural information through analysis of fragmentation patterns.[15]

Molecular Ion [M]⁺ and Key Fragments (m/z)
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Compound Molecular Formula [M]⁺ (m/z)
Key Fragments
(m/z)

Pyridine-2-

carbaldehyde
C₆H₅NO 107

106 ([M-H]⁺), 79 ([M-

CO]⁺), 78

6-Bromopyridine-2-

carbaldehyde
C₆H₄BrNO 185/187

184/186 ([M-H]⁺),

157/159 ([M-CO]⁺), 78

6-Chloropyridine-2-

carbaldehyde
C₆H₄ClNO 141/143

140/142 ([M-H]⁺),

113/115 ([M-CO]⁺), 78

6-Methoxypyridine-2-

carbaldehyde
C₇H₇NO₂ 137

108 ([M-CHO]⁺), 94

([M-CHO-CH₂]⁺)

Note: The presence of isotopic peaks for Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1) is a key

diagnostic feature.[16][17][18][19]

Analysis: The mass spectra of these compounds all show a prominent molecular ion peak. A

characteristic fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical

([M-H]⁺) or a carbon monoxide molecule ([M-CO]⁺). For the halogenated analogues, the

isotopic distribution of bromine and chlorine provides a definitive confirmation of their presence.

Experimental Protocols
General Workflow for Comparative Spectroscopic
Analysis
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Data Acquisition

Data Analysis

Sample Preparation

NMR Spectroscopy
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Caption: General workflow for comparative spectroscopic analysis.

Protocol for ¹H NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh 5-10 mg of the purified compound.[3]

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean,

dry vial.[4]

Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup: Insert the sample into the NMR spectrometer.
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Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field

to achieve optimal homogeneity.

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g.,

45° pulse, 2-second relaxation delay, 16-32 scans).

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier

transform, phase correction, and baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the signals to determine the relative number of protons.

Protocol for Solid-State IR (KBr Pellet) Spectroscopy
Sample Preparation: Grind 1-2 mg of the solid sample into a fine powder using an agate

mortar and pestle.[10][20]

Add approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) powder to

the mortar and mix thoroughly with the sample.[21]

Transfer the mixture to a pellet press die.

Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a

transparent or translucent pellet.[20]

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample

holder of the IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Conclusion
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The spectroscopic comparison of 6-Bromopyridine-2-carbaldehyde and its analogues

reveals distinct and predictable trends. The electronic nature of the substituent at the 6-position

systematically influences the chemical shifts in both ¹H and ¹³C NMR spectra, the vibrational

frequencies in the IR spectrum, and the fragmentation patterns in the mass spectrum. This

guide provides researchers, scientists, and drug development professionals with a foundational

understanding of the spectroscopic characteristics of these important building blocks,

facilitating their identification, characterization, and effective application in synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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